molecular formula C17H14N2O3S B14747820 2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 3340-67-8

2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No.: B14747820
CAS No.: 3340-67-8
M. Wt: 326.4 g/mol
InChI Key: FYKSVCWIHMTYBV-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile is an organic compound that features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a dihydroisoquinoline moiety with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the 4-methoxyphenylsulfonyl chloride, which is then reacted with 1,2-dihydroisoquinoline in the presence of a base to form the sulfonylated intermediate. This intermediate is subsequently treated with cyanogen bromide to introduce the carbonitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Hydroxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile.

    Reduction: Formation of 2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The carbonitrile group can also participate in hydrogen bonding and other interactions that modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfonyl]ethanol
  • N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide

Uniqueness

2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile is unique due to its combination of a sulfonyl group, a methoxyphenyl ring, and a dihydroisoquinoline moiety with a carbonitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

3340-67-8

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C17H14N2O3S/c1-22-14-6-8-15(9-7-14)23(20,21)19-11-10-13-4-2-3-5-16(13)17(19)12-18/h2-11,17H,1H3

InChI Key

FYKSVCWIHMTYBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N

Origin of Product

United States

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